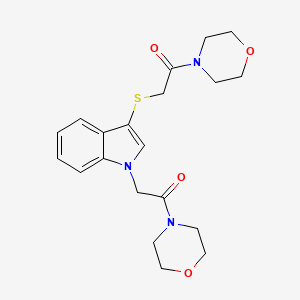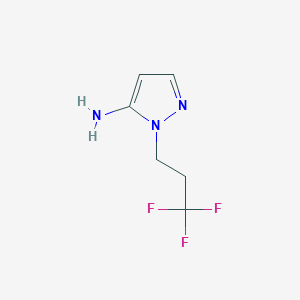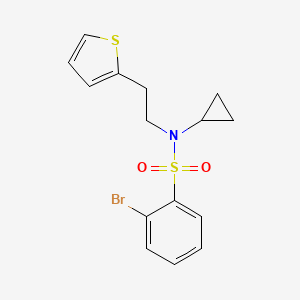
2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzene ring. The exact structure would need to be confirmed using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the benzenesulfonamide moiety, which can act as a nucleophile or electrophile depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzenesulfonamide moiety could increase its solubility in polar solvents .Applications De Recherche Scientifique
Photosensitization and Photodynamic Therapy
The synthesis and characterization of new compounds incorporating benzenesulfonamide derivatives, including the study of a zinc phthalocyanine substituted with benzenesulfonamide units, have highlighted their significant potential in photosensitization and photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT. Their remarkable potential as Type II photosensitizers for cancer treatment in PDT has been demonstrated, making them valuable in scientific research focusing on alternative cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Applications in Organic Chemistry
Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG), showcasing vast possibilities in arylsulfonamides using Directed ortho Metalation (DoM) methodology. This area of research has opened up novel synthetic routes, highlighting the role of metalated sulfonamides in heterocyclic synthesis, and has introduced new developments in concomitant rearrangements. The exploration of these chemical transformations has profound implications for synthetic organic chemistry, providing insights into the preparation of complex organic compounds and facilitating the development of new pharmaceuticals and materials (Familoni, 2002).
Development of Anti-inflammatory and Antimicrobial Agents
Research into pyrazolyl benzenesulfonamide derivatives has unveiled their potential as anti-inflammatory and antimicrobial agents. This work has led to the synthesis of compounds demonstrating significant anti-inflammatory activity, surpassing traditional treatments in some cases, without causing tissue damage in vital organs. Furthermore, these compounds have displayed selective inhibitory activity towards specific enzymes, offering insights into the development of targeted therapeutic agents with improved safety profiles. The antimicrobial activity tests, particularly against bacteria such as Escherichia coli and Staphylococcus aureus, have also highlighted the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial strategies (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S2/c16-14-5-1-2-6-15(14)21(18,19)17(12-7-8-12)10-9-13-4-3-11-20-13/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKSHNKCWZPGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

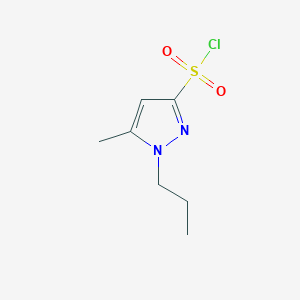
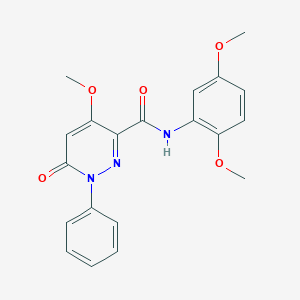
![7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine](/img/structure/B2476718.png)
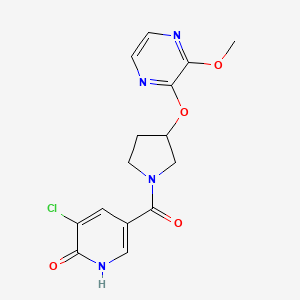
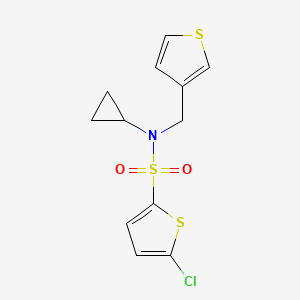
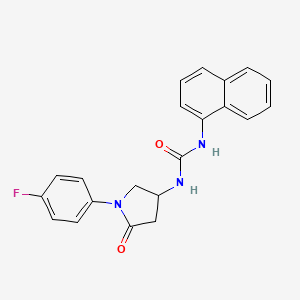
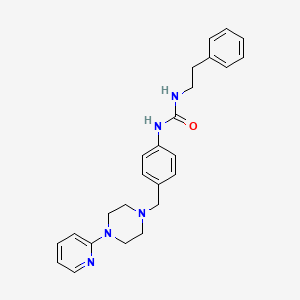
![1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2476727.png)
![3-{8-acetyl-7-methyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2476729.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476730.png)
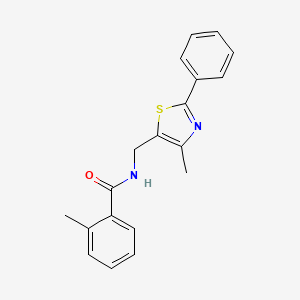
![cis-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2476732.png)
